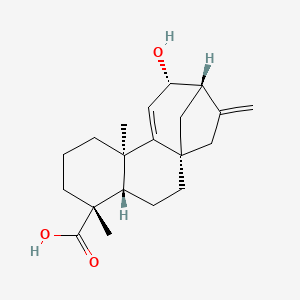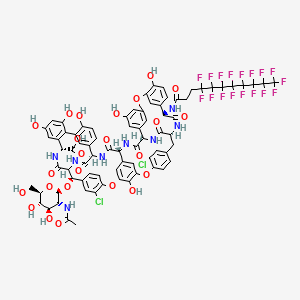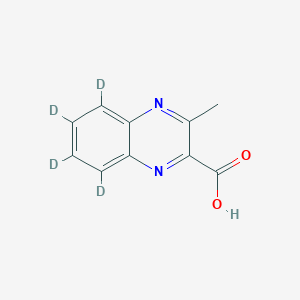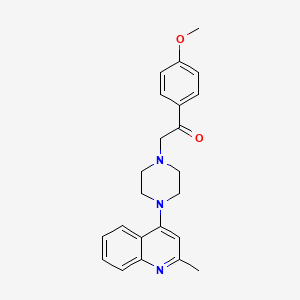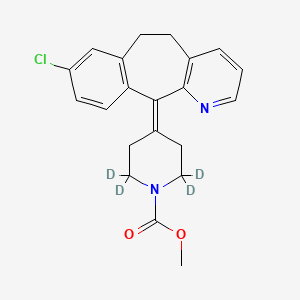
Sos1-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sos1-IN-8 is a potent inhibitor of the Son of Sevenless 1 (SOS1) protein, which plays a crucial role in the RAS signaling pathway. This pathway is significant in various cellular processes, including cell growth, differentiation, and survival. This compound has shown promise in inhibiting the interaction between SOS1 and RAS, making it a potential therapeutic agent for RAS-driven cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sos1-IN-8 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a fused pyridazine derivative, which is then subjected to various chemical reactions to yield the final compound. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Advanced techniques like continuous flow chemistry may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Sos1-IN-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Sos1-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the SOS1-RAS interaction and its role in cellular signaling pathways.
Biology: Employed in research to understand the molecular mechanisms of RAS-driven cancers and other diseases involving the RAS pathway.
Medicine: Investigated as a potential therapeutic agent for treating RAS-driven cancers, such as lung adenocarcinoma, colorectal cancer, and melanoma
Mechanism of Action
Sos1-IN-8 exerts its effects by inhibiting the guanine nucleotide exchange factor activity of SOS1. This inhibition prevents the activation of RAS proteins by blocking the exchange of GDP for GTP. As a result, the downstream signaling pathways, such as the MAP kinase pathway, are disrupted, leading to reduced cell proliferation and survival. The molecular targets of this compound include the SOS1 protein and its interaction with RAS proteins .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Sos1-IN-8 in their mechanism of action and therapeutic potential. These include:
Uniqueness
This compound is unique in its high potency and selectivity for SOS1, with IC50 values of 11.6 nM and 40.7 nM for SOS1-G12D and SOS1-G12V, respectively . This high specificity makes it a valuable tool for studying the SOS1-RAS interaction and developing targeted therapies for RAS-driven cancers.
Properties
Molecular Formula |
C24H26F3N3O4 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2,2-difluoro-2-[2-fluoro-3-[(1R)-1-[[6-methoxy-4-methyl-7-[(3S)-oxolan-3-yl]oxyphthalazin-1-yl]amino]ethyl]phenyl]ethanol |
InChI |
InChI=1S/C24H26F3N3O4/c1-13(16-5-4-6-19(22(16)25)24(26,27)12-31)28-23-18-10-21(34-15-7-8-33-11-15)20(32-3)9-17(18)14(2)29-30-23/h4-6,9-10,13,15,31H,7-8,11-12H2,1-3H3,(H,28,30)/t13-,15+/m1/s1 |
InChI Key |
AXFAPMWBBDBMMZ-HIFRSBDPSA-N |
Isomeric SMILES |
CC1=NN=C(C2=CC(=C(C=C12)OC)O[C@H]3CCOC3)N[C@H](C)C4=C(C(=CC=C4)C(CO)(F)F)F |
Canonical SMILES |
CC1=NN=C(C2=CC(=C(C=C12)OC)OC3CCOC3)NC(C)C4=C(C(=CC=C4)C(CO)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


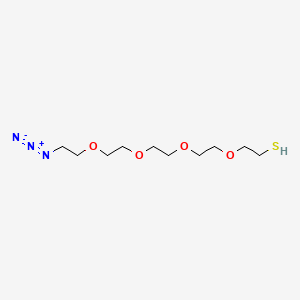
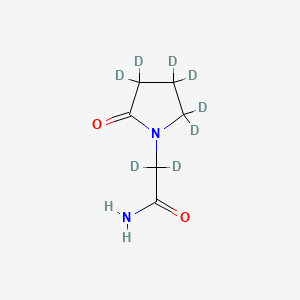

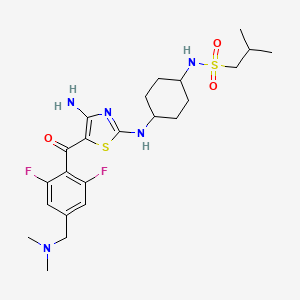
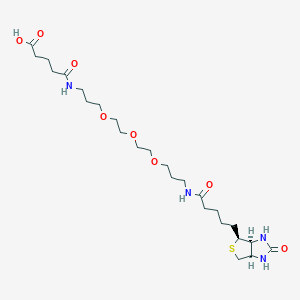
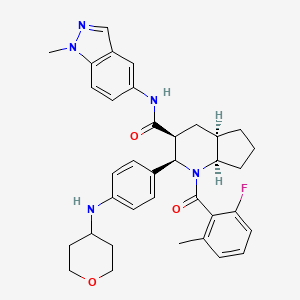
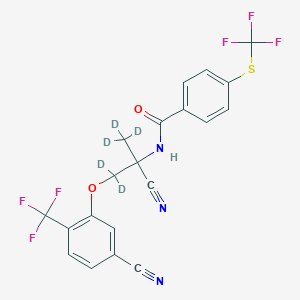
![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
